ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Overview
Description
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C10H9NO6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The nitro group at the 7th position and the ethyl ester at the 5th position of the benzodioxole ring contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate typically involves the nitration of 1,3-benzodioxole followed by esterification. One common method includes the nitration of 1,3-benzodioxole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1,3-benzodioxole is then subjected to esterification with ethanol and a suitable catalyst, such as sulfuric acid, to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Scientific Research Applications
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes .
Comparison with Similar Compounds
Ethyl 7-nitro-2H
Properties
IUPAC Name |
ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSVGYPVQYJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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